4,5,6,7-Tetrahydrothieno[3,2-c]pyridine

hPNMT Inhibitor Isosteric

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) is a bicyclic heterocyclic scaffold (C7H9NS, MW 139.22) that is a cornerstone intermediate in medicinal chemistry. It is exclusively synthetic and does not occur naturally, and it is typically prepared through scalable one-pot procedures with high regioselectivity and yields of 80–90%.

Molecular Formula C7H9NS
Molecular Weight 139.22 g/mol
CAS No. 54903-50-3
Cat. No. B1352387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
CAS54903-50-3
Molecular FormulaC7H9NS
Molecular Weight139.22 g/mol
Structural Identifiers
SMILESC1CNCC2=C1SC=C2
InChIInChI=1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2
InChIKeyOGUWOLDNYOTRBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (CAS 54903-50-3): A Heterocyclic Scaffold for Targeted Drug Discovery and Synthesis


4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) is a bicyclic heterocyclic scaffold (C7H9NS, MW 139.22) that is a cornerstone intermediate in medicinal chemistry . It is exclusively synthetic and does not occur naturally, and it is typically prepared through scalable one-pot procedures with high regioselectivity and yields of 80–90% [1]. The THTP core is an established isosteric replacement for the 1,2,3,4-tetrahydroisoquinoline (THIQ) ring system, a feature that has been exploited to design and optimize inhibitors for a diverse range of pharmacological targets, including human phenylethanolamine N-methyltransferase (hPNMT), the P2Y12 receptor for platelet aggregation, and glucose-6-phosphatase (G-6-Pase) [2][3][4].

Why 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (CAS 54903-50-3) Cannot Be Interchanged with Other Bicyclic Scaffolds in Research


Substituting 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine with a similar heterocyclic core, such as the isosteric 1,2,3,4-tetrahydroisoquinoline (THIQ) or the isomeric [2,3-c]pyridine system, is not a neutral decision and will fundamentally alter a compound's biological profile. While the THTP scaffold is an established isostere for THIQ, direct comparative studies demonstrate a significant drop in hPNMT inhibitory potency when switching from THIQ to THTP, a change attributed to the distinct electronic properties of the thiophene ring [1]. Furthermore, the [3,2-c] and [2,3-c] thienopyridine isomers are equipotent in G-6-Pase inhibition, but both are significantly more potent than the corresponding benzo analogue (THIQ), highlighting the critical importance of the sulfur-containing ring system over a simple carbon-based isostere [2]. Therefore, generic substitution without rigorous comparative validation will likely compromise or abrogate the desired biological activity.

Comparative Performance Data for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (CAS 54903-50-3) Against Key Analogs


hPNMT Inhibitory Potency of THTP vs. THIQ Scaffold

In a direct head-to-head study, the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) scaffold was evaluated as an isosteric replacement for 1,2,3,4-tetrahydroisoquinoline (THIQ) for human phenylethanolamine N-methyltransferase (hPNMT) inhibition. The study confirmed that while isosterism was valid, the THTP compounds were generally less potent inhibitors of hPNMT than their corresponding THIQ counterparts, with the reduction in potency primarily attributed to the electronic properties of the thiophene ring [1].

hPNMT Inhibitor Isosteric Potency

Antiplatelet Agglutination Activity of THTP Derivatives

A study evaluating new 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THP) derivatives targeting the P2Y12 receptor for antiplatelet activity reported that among the synthesized compounds, derivatives 4a and 4g displayed significant platelet agglutination inhibition of 88.25% and 70.17%, respectively. This activity was comparable to that of the reference drugs aspirin and prasugrel in the same assay [1].

P2Y12 Antiplatelet Thrombosis

G-6-Pase Inhibitory Potency of THTP vs. THIQ Scaffold

In the discovery of glucose-6-phosphatase (G-6-Pase) catalytic site inhibitors, the tetrahydrothieno[3,2-c]pyridine core was compared to its isomeric [2,3-c] system and the benzo analogue 1,2,3,4-tetrahydroisoquinoline. The [3,2-c] and [2,3-c] thienopyridine systems were found to be equipotent, and both were significantly more potent than the corresponding benzo analogue (THIQ). Optimized compounds in the [3,2-c] series achieved IC50 values as low as 140 nM [1].

G-6-Pase Diabetes Metabolism

Commercial Purity and Specifications for Procurement

For procurement decisions, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is commercially available in high purity. Leading suppliers offer the compound with a purity specification of >98.0% (GC/T) or 98% as a liquid at 20°C [1]. The hydrochloride salt (CAS 28783-41-7) is also a common solid form, often with a purity specification of ≥95% and a melting point of 229-231°C, which is a key differentiating physical property .

Purity Quality Specifications

Role as a Core Scaffold in Blockbuster Drugs

The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold is a core structural element in the blockbuster antiplatelet drugs Clopidogrel (Plavix) and Prasugrel (Effient). While the unsubstituted compound 54903-50-3 is not the active drug itself, it is the fundamental bicyclic framework upon which these multibillion-dollar pharmaceuticals are built [1]. This is a differentiating factor from other heterocyclic building blocks, as it directly links the compound to a proven, high-value therapeutic class.

API Scaffold Synthesis

Physical Form and Handling Differentiation

The free base (CAS 54903-50-3) is typically a liquid at room temperature with a boiling point of 75 °C at 0.5 mmHg [1], while its hydrochloride salt (CAS 28783-41-7) is a solid with a melting point of 229-231°C . This difference in physical form is a critical consideration for handling, formulation, and long-term storage stability. The solid hydrochloride salt is generally preferred for applications requiring stable, easily weighed solids, whereas the liquid free base is suitable for specific synthetic transformations.

Formulation Salt Stability

Validated Research and Industrial Applications for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (CAS 54903-50-3)


Scaffold for Designing Novel hPNMT Inhibitors with Reduced α2-Adrenoceptor Affinity

Based on its direct comparison to the THIQ scaffold, the THTP core is suitable for research programs seeking to maintain an isosteric framework while deliberately altering the electronic profile of a molecule to fine-tune hPNMT inhibition and α2-adrenoceptor selectivity [1]. This is a strategic application when a reduction in hPNMT potency is acceptable or desired in exchange for a different selectivity window.

Core Building Block for Next-Generation P2Y12 Antithrombotic Agents

The demonstrated antiplatelet agglutination activity of THTP derivatives, comparable to prasugrel and aspirin, positions this scaffold as a key starting material for developing novel antithrombotic drugs targeting the P2Y12 receptor [2]. This is a high-value application for medicinal chemistry teams focused on cardiovascular disease.

Preferred Scaffold for Potent Glucose-6-Phosphatase Catalytic Site Inhibitors

The superior potency of substituted THTP derivatives (IC50 ~140 nM) over their THIQ analogues for G-6-Pase inhibition makes this compound the logical choice for lead optimization in metabolic disease research, particularly for type 2 diabetes and related glucose regulation disorders [3].

Synthesis of Clopidogrel and Prasugrel Impurities or Metabolites

The compound and its derivatives, including the hydrochloride salt and 4-oxo variants, are essential for the synthesis and characterization of impurities, metabolites, and related substances of the approved drugs Clopidogrel and Prasugrel . This is a critical application for analytical chemistry and regulatory CMC (Chemistry, Manufacturing, and Controls) support.

Technical Documentation Hub

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